molecular formula C8H16N2 B1460460 2-Propyl-2,6-diazaspiro[3.3]heptane CAS No. 1824149-16-7

2-Propyl-2,6-diazaspiro[3.3]heptane

Cat. No. B1460460
CAS RN: 1824149-16-7
M. Wt: 140.23 g/mol
InChI Key: NLPVSKOBLUVQRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 2-Propyl-2,6-diazaspiro[3.3]heptane. Notably, describes successive [2+2] cycloadditions between dichloroketene and olefins, resulting in the desired spiro compounds. Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, leading to 2,6-disubstituted spiro[3.3]heptanes .


Molecular Structure Analysis

The molecular formula C8H16N2 suggests a seven-membered spirocyclic ring system containing nitrogen atoms. The 2-propyl group contributes to its overall structure. The 3D representation of the molecule can be visualized here .


Chemical Reactions Analysis

2-Propyl-2,6-diazaspiro[3.3]heptane has been utilized in arene amination reactions, yielding various N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . Additionally, it may find applications in other synthetic transformations due to its unique spirocyclic framework.

Safety and Hazards

  • Safety Information : Refer to the MSDS for detailed safety precautions .

properties

IUPAC Name

2-propyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVSKOBLUVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-2,6-diazaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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